molecular formula C10H10N2O5 B1262526 3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one

3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B1262526
M. Wt: 238.2 g/mol
InChI Key: NGTSNDUVTGWBIZ-UHFFFAOYSA-N
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Description

3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one is a member of oxazolidines and a member of 2-nitroanisoles.

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.2 g/mol

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10N2O5/c1-16-9-3-2-7(6-8(9)12(14)15)11-4-5-17-10(11)13/h2-3,6H,4-5H2,1H3

InChI Key

NGTSNDUVTGWBIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOC2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluoro-3-nitro-aniline (50.0 g) is dissolved in 100 ml N-methyl-pyrrolidone. Subsequently 2-chloroethyl-chloroformate (48.1 g) is added dropwise under external cooling, whereupon the internal temperature is kept below 60° C. After completion of the addition stirring is continued for 30 minutes and then a 30% methanolic sodium methoxide solution (230.7 g) is added dropwise in such a rate that under external cooling the temperature remains below 40° C. When the addition is completed, the reaction mixture is allowed to cool and then poured into cold water (2000 ml) and stirred for additional 30 minutes. The obtained suspension is filtered off, washed with water, and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
48.1 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
230.7 g
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one
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Reactant of Route 5
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Reactant of Route 6
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